(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
Description
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is a β-amino nitrile characterized by a propanenitrile backbone substituted with a 3-bromo-4-methylphenyl group at the β-position and an amino group in the (3R)-stereochemical configuration. This compound belongs to a class of nitriles with significant pharmaceutical relevance, particularly as intermediates in synthesizing bioactive peptides and small-molecule drugs .
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
PJIQVSUXBYGHPN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Bromination: The synthesis begins with the nitration of toluene to introduce a nitro group, followed by bromination to obtain 3-bromo-4-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves large-scale batch reactions using the above synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The bromine-substituted aromatic ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The table below compares (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile with key analogs, emphasizing substituents, applications, and research findings:
Key Comparative Insights
Pharmaceutical vs. Hazardous Utility
- The target compound and its β-amino nitrile analogs (e.g., 3a) are primarily pharmaceutical intermediates, whereas Cyanazine exemplifies how structural modifications (e.g., triazine linkage) can lead to toxicity and regulatory restrictions .
Stereochemical Considerations
- The (3R)-configuration in the target compound and its analogs () is critical for biological activity, as stereochemistry often dictates enzyme specificity and metabolic pathways .
Biological Activity
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrN₂
- Molecular Weight : Approximately 239.11 g/mol
- Functional Groups : The compound contains an amino group, a bromine-substituted aromatic ring, and a nitrile group.
The presence of these functional groups allows for diverse interactions with biological macromolecules, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The amino and nitrile groups facilitate hydrogen bonding, which is crucial for binding to biological targets.
- Electrostatic Interactions : These interactions enhance the binding affinity of the compound to various enzymes and receptors.
- Structural Compatibility : The stereocenter adjacent to the amino group contributes to its specificity in binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be beneficial in treating various diseases.
- Receptor Binding : Studies suggest that it can effectively bind to certain receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial properties, making it a candidate for further investigation in infectious disease treatments.
Case Study 1: Enzyme Interaction
A study conducted on the interaction of this compound with nitrilase enzymes revealed that it acts as a substrate, facilitating the hydrolysis of nitriles into carboxylic acids. This reaction is significant in various biochemical pathways and industrial applications, showcasing the compound's utility beyond medicinal chemistry.
Case Study 2: Receptor Modulation
Research has demonstrated that this compound can modulate receptor activity involved in inflammatory pathways. By binding to these receptors, the compound may reduce pro-inflammatory cytokine production, suggesting potential applications in treating chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Weight | Key Biological Activity | Notable Features |
|---|---|---|---|
| This compound | 239.11 g/mol | Enzyme inhibition, receptor modulation | Bromine substitution enhances lipophilicity |
| (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | 238.66 g/mol | Antimicrobial activity | Fluorine increases metabolic stability |
| 3-Amino-3-(4-methylphenyl)propanenitrile | 195.25 g/mol | Antioxidant properties | Lacks halogen substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
